molecular formula C15H9Cl2N3S2 B2585279 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole CAS No. 307552-86-9

2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

Cat. No.: B2585279
CAS No.: 307552-86-9
M. Wt: 366.28
InChI Key: MIOIZSOGJHMVHH-UHFFFAOYSA-N
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Description

2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is a sophisticated bifunctional heterocyclic compound designed for advanced pharmaceutical and chemical research. This molecule incorporates two privileged structures in medicinal chemistry: the imidazo[1,2-a]pyridine scaffold and the benzothiazole ring system . The imidazo[1,2-a]pyridine core is a prominent heterocyclic building block frequently investigated for its diverse biological activities and presence in pharmacologically active molecules . The specific 3,6-dichloro substitution pattern on this core provides distinct electronic properties and potential reactive sites for further functionalization, making it a valuable intermediate in synthetic chemistry. The benzothiazole moiety is another significant heterocycle, widely studied in the development of bioactive compounds and functional materials . The two systems are linked via a methylthio bridge, a feature observed in other high-value research compounds, which can influence the molecule's conformation and binding characteristics . As a complex building block, this compound is intended for use in drug discovery programs, particularly in the synthesis of new chemical entities for screening against various biological targets. It is also suitable for method development in organic synthesis and as a precursor for the creation of molecular libraries. Researchers should determine the specific properties, applications, and safety protocols for this compound in their own laboratories. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3S2/c16-9-5-6-13-18-11(14(17)20(13)7-9)8-21-15-19-10-3-1-2-4-12(10)22-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOIZSOGJHMVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=C(C=CC4=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole typically involves multi-step reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing these processes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a critical enzyme in the PI3K/Akt signaling pathway, which is often dysregulated in cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazo[1,2-a]pyridine derivatives fused with sulfur-containing heterocycles. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name Structural Features Key Differences Synthesis Highlights Physical Properties Biological Relevance
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole () Bromo and methyl substituents on imidazo[1,2-a]pyridine; nitro group on benzothiazole Bromine (vs. Cl) and nitro group alter electronic properties Not explicitly detailed, but halogenation and nitro-group introduction are common steps Higher molecular weight (due to Br and NO2), likely lower solubility Nitro groups may confer antiparasitic activity (cf. 3-nitroimidazo[1,2-a]pyridines in )
6-Chloro-8-[(4-chlorophenyl)thio]-3-nitroimidazo[1,2-a]pyridine derivatives () Dual chloro and nitro substituents; phenylthio group Lacks benzothiazole moiety; nitro group at position 3 Synthesized via sulfonation and nitro-group addition Nitro group enhances electron-withdrawing effects Antileishmanial activity reported
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole () Benzo[d]oxazole (vs. thiazole); pyrimidine core (vs. pyridine) Oxazole’s oxygen (vs. thiazole’s sulfur) reduces π-π stacking potential Cyclization with thioglycolic acid (cf. ) Lower molar mass (406.21 g/mol) Oxazole-thioethers may exhibit distinct pharmacokinetics
Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate () Dichloroimidazo[1,2-a]pyridine with ester side chain Ester group (vs. thioether-benzothiazole) increases hydrophobicity Alkylation with ethyl chloroacetate Melting point: 92–93°C; pKa ~5.14 Ester derivatives often serve as prodrugs

Functional Analogues

  • Triazole-Benzothiazole Derivatives (): Compounds like 6r (2-(((5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole) feature triazole cores instead of imidazo[1,2-a]pyridine. Triazoles offer greater metabolic stability, while the thioether linkage to benzothiazole is conserved.
  • Thiadiazole-Fused Derivatives (): 1,3,4-Thiadiazoles (e.g., ) exhibit comparable sulfur-rich frameworks but lack the imidazo[1,2-a]pyridine scaffold. Their synthesis often involves cyclization of hydrazinecarbothioamides .

Physicochemical and Pharmacokinetic Comparison

  • Lipophilicity: The dichloroimidazo[1,2-a]pyridine core increases lipophilicity compared to non-halogenated analogs, enhancing membrane permeability.
  • Solubility : The thioether linkage in the target compound may improve aqueous solubility relative to nitro-substituted analogs ().
  • Stability : Chlorine substituents at positions 3 and 6 likely enhance metabolic stability compared to bromine or nitro groups (cf. ).

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